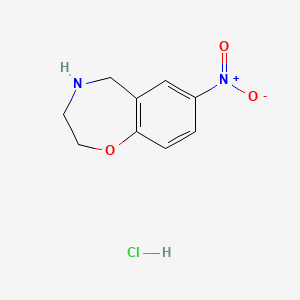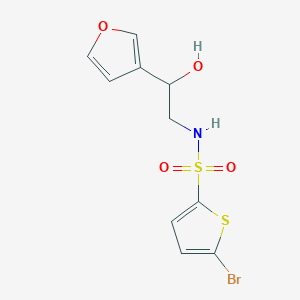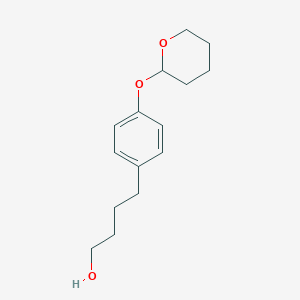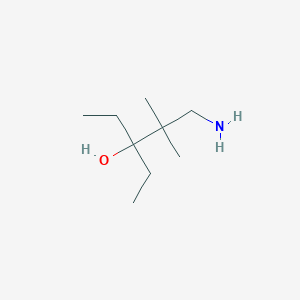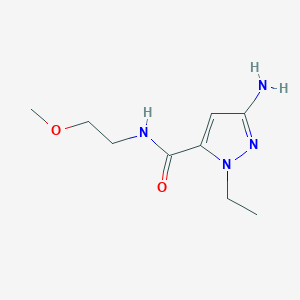
3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole-based compound that has been synthesized using several methods.
Scientific Research Applications
This compound has potential applications in various fields of research, including medicinal chemistry, drug discovery, and material science. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes, leading to the inhibition of cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that the compound has significant biochemical and physiological effects. It has been shown to have antimicrobial activity against several pathogens, including bacteria and fungi. The compound has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. Additionally, it has been shown to have anticancer activity, both in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide in lab experiments is its high purity and good yield. This makes it an ideal compound for use in various research applications. However, one limitation of the compound is its limited solubility in water, which could affect its use in certain applications.
Future Directions
There are several future directions for research on 3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide. One possible direction is the synthesis of analogs of the compound with improved properties, such as increased solubility or enhanced activity against specific pathogens or cancer cell lines. Another direction is the investigation of the compound's potential applications in catalysis and material science. Finally, further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound with potential applications in various fields of research. Its synthesis method is well-established, and it has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. While there are some limitations to its use in lab experiments, further research is needed to fully explore its potential applications and improve its properties.
Synthesis Methods
The synthesis of 3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide can be achieved using several methods. One of the most common methods is the reaction of 3-amino-1-ethyl-1H-pyrazole-5-carboxamide with 2-methoxyethylamine in the presence of a suitable catalyst. This method yields a high purity product with a good yield.
properties
IUPAC Name |
5-amino-2-ethyl-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-3-13-7(6-8(10)12-13)9(14)11-4-5-15-2/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOYBFKZPSXRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
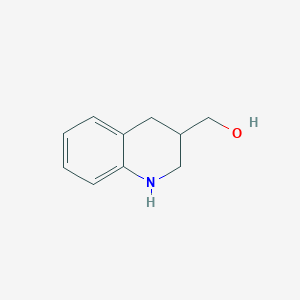
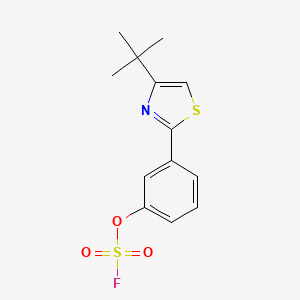

![N-(3-chloro-4-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2824202.png)
![N-[3-(1-Benzylpiperidin-4-yl)phenyl]prop-2-enamide](/img/structure/B2824203.png)

![5-Fluoro-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2824207.png)

